molecular formula C7H4ClFO2 B7900766 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Cat. No.: B7900766
M. Wt: 174.55 g/mol
InChI Key: HDYNJWMBHCSSQQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde typically involves the halogenation of hydroxybenzaldehyde derivatives. One common method includes the reaction of 4-chloro-3-fluorophenol with methanesulfonic acid, followed by extraction and purification steps. The reaction conditions often require controlled temperatures and the use of organic solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing similar synthetic routes as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-Chloro-2-fluoro-5-hydroxybenzoic acid.

    Reduction: 4-Chloro-2-fluoro-5-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-fluoro-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and hydroxyl groups allows it to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.

    2-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the hydroxyl group.

    5-Chloro-4-fluoro-2-hydroxybenzaldehyde: Similar structure with different positions of chlorine and fluorine atoms.

Uniqueness

4-Chloro-2-fluoro-5-hydroxybenzaldehyde is unique due to the specific arrangement of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-fluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNJWMBHCSSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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